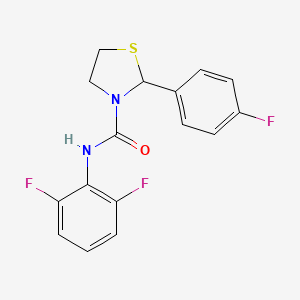

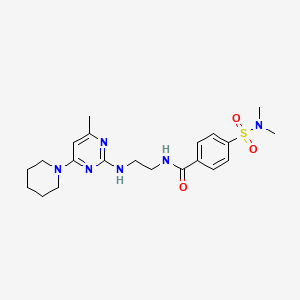

![molecular formula C18H19F3N4O B2478513 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2097933-65-6](/img/structure/B2478513.png)

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of such compounds often involves reactions of aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are usually confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrimidine and pyrrolidine rings contribute to the three-dimensional structure of the molecule . The trifluoromethyl group (-CF3) adds to the complexity of the structure .Chemical Reactions Analysis

The compound can undergo various chemical reactions depending on the conditions. For example, N-(pyridin-2-yl)amides can be formed via C–C bond cleavage promoted by I2 and TBHP . On the other hand, 3-bromoimidazopyridines can be obtained via one-pot tandem cyclization/bromination when only TBHP is added .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure, which can be determined through methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Aplicaciones Científicas De Investigación

- The study by Gu et al. synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .

- Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated better anti-fibrotic effects than existing drugs .

- Pyrimidine derivatives have been reported as antimicrobial agents . Further studies could explore the specific antimicrobial activity of this compound.

- Given the diverse biological activities of pyrimidine-containing compounds, investigating antiviral effects could be valuable .

- Pyrimidine derivatives have shown promise as antitumor agents . Evaluating this compound’s impact on cancer cells could be worthwhile.

Anti-Fibrosis Activity

Antimicrobial Properties

Antiviral Potential

Antitumor Activity

Direcciones Futuras

The future directions in the research and development of this compound could involve exploring its potential biological activities, given that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of such compounds .

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It’s known that pyrrolidine derivatives can bind with high affinity to multiple receptors , which can lead to a variety of biological effects. The interaction of the compound with its targets can result in changes in the activity of these targets, leading to downstream effects.

Biochemical Pathways

It’s known that pyrrolidine derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, suggest that it may have good bioavailability . The degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

It’s known that pyrrolidine derivatives can have antioxidative and antibacterial properties , and their effects on the cell cycle have been characterized .

Action Environment

It’s known that the reaction conditions can significantly affect the synthesis of pyrrolidine derivatives . Therefore, it’s possible that environmental factors could also influence the action and efficacy of the compound.

Propiedades

IUPAC Name |

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O/c19-18(20,21)14-5-1-4-13(10-14)11-16(26)24-12-15-6-2-9-25(15)17-22-7-3-8-23-17/h1,3-5,7-8,10,15H,2,6,9,11-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIHYDDBCMVPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2478431.png)

![Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2478433.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2478434.png)

![1-Bromo-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2478435.png)

![Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2478440.png)

![3,3-Difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B2478450.png)